The primary source of 11-Oxomogroside IA1 is the fruit of Siraitia grosvenorii. This plant is native to southern China and has been used traditionally in Chinese medicine for centuries. The extraction and purification of mogrosides from this fruit have been extensively studied, leading to various methods for obtaining high-purity compounds suitable for research and commercial use .
11-Oxomogroside IA1 belongs to the mogroside family, specifically classified under triterpenoid saponins. It is structurally related to other mogrosides, such as Mogroside I A and Mogroside II E, which differ in their glycosylation patterns and hydroxylation states. The classification is based on its chemical structure, which includes multiple hydroxyl groups and a unique carbon skeleton typical of triterpenoids .
The synthesis of 11-Oxomogroside IA1 can be achieved through various methods, primarily focusing on biotransformation techniques. One prominent approach involves the enzymatic conversion of mogrol, a precursor molecule extracted from monk fruit, using specific enzymes such as UDP-glycosyltransferases. These enzymes facilitate the glycosylation process, adding sugar moieties to the aglycone structure to form mogrosides .
The biosynthetic pathway for mogrosides involves several key enzymes:
The molecular structure of 11-Oxomogroside IA1 consists of a triterpenoid backbone with multiple hydroxyl groups and sugar moieties attached. Its empirical formula is , indicating a complex arrangement that contributes to its sweet taste and biological activity.
The structural characterization can be performed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). For example, the presence of specific peaks in NMR spectra can confirm the identity and purity of 11-Oxomogroside IA1 .
11-Oxomogroside IA1 undergoes various chemical reactions typical for glycosides. These include hydrolysis reactions where the glycosidic bond can be cleaved by acids or enzymes, releasing the aglycone (mogrol) and sugar components.
The stability of 11-Oxomogroside IA1 under different pH conditions has been studied, revealing that it remains stable in neutral to slightly acidic environments but may degrade under highly alkaline conditions. This stability is crucial for its application in food products .
The mechanism of action for 11-Oxomogroside IA1 involves its interaction with various biological pathways. It has been shown to inhibit certain enzymes involved in inflammation and oxidative stress responses. Additionally, its sweet taste profile is attributed to its interaction with taste receptors on the tongue.
Research indicates that 11-Oxomogroside IA1 may modulate signaling pathways related to insulin sensitivity and glucose metabolism, making it a candidate for further studies in metabolic health .
11-Oxomogroside IA1 is typically a white or off-white powder with high solubility in water due to its glycosidic nature. It has a sweet taste profile significantly sweeter than sucrose.
These properties make it suitable for use as a natural sweetener in various food products .
11-Oxomogroside IA1 has several promising applications:
Research continues to explore additional therapeutic applications based on its biological activities .
The biosynthesis of 11-oxomogroside IA1 originates from fundamental terpenoid precursors within the specialized metabolism of Siraitia grosvenorii (monk fruit). This cucurbitane-type triterpenoid glycoside follows a complex metabolic pathway initiated by the cyclization of 2,3-oxidosqualene—a pivotal branch-point intermediate in terpenoid biosynthesis. The pathway proceeds through several enzymatic stages before reaching the mogroside derivatives [2] [5].
The first committed step involves cucurbitadienol synthase (CDS), which catalyzes the stereospecific cyclization of 2,3-oxidosqualene to produce cucurbitadienol. This reaction establishes the characteristic cucurbitane skeleton with its distinctive tetracyclic structure. Subsequent enzymatic modifications include:
Table 1: Key Enzymes in Mogroside Biosynthesis Pathway
Enzyme | Gene Identifier | Catalytic Function | Product Formed |
---|---|---|---|
Squalene epoxidase | SgSE1 | Epoxidation of squalene | 2,3-Oxidosqualene |
Cucurbitadienol synthase | SgCDS1 | Cyclization of 2,3-oxidosqualene | Cucurbitadienol |
Epoxide hydrolase | SgEPH1 | Hydrolysis of epoxide intermediates | Polyoxygenated cucurbitane |
Cytochrome P450 oxidase | CYP87D18 | C11 and C24 hydroxylation | Mogrol |
Glycosyltransferase | SgUGT720-269-1 | Initial glucosylation at C3-OH and C24-OH | Mogroside IIE (M2E) |
Temporal regulation of these biosynthetic genes shows coordinated expression during fruit development, with peak transcription of oxidation and glycosylation genes occurring in immature fruits where 11-oxo derivatives accumulate preferentially compared to mature fruits rich in sweet mogrosides like mogroside V [4] [9]. Compartmentalization also plays a crucial role, with early cyclization occurring in the cytosol while glycosylation occurs in the endoplasmic reticulum and Golgi apparatus.
The structural distinction of 11-oxomogroside IA1—an 11-carbonyl group instead of a hydroxyl—arises from specialized oxidation reactions catalyzed by cytochrome P450 monooxygenases (P450s). These membrane-bound enzymes localized in the endoplasmic reticulum exhibit precise regio- and stereo-selectivity for the C11 position of the mogrol backbone [4] [9].
Although the exact P450 isoform responsible for 11-oxomogroside IA1 formation remains uncharacterized, biochemical studies indicate it likely functions as part of a redox chain:
Comparative NMR analysis reveals significant electronic effects from this oxidation. The 11-keto group (δC 208.4 ppm) induces downfield shifts at adjacent positions (C9, C12, C13) versus the hydroxyl-bearing analogs. This modification reduces hydrogen-bonding capacity by approximately 50% compared to mogroside IA1, potentially enhancing membrane permeability and altering receptor interactions [9].
Table 2: NMR Spectral Signatures of 11-Oxomogroside IA1 vs. Mogroside IA1 (Pyridine-d₅)
Carbon Position | 11-Oxomogroside IA1 (δC ppm) | Mogroside IA1 (δC ppm) | Chemical Shift Difference (Δδ) |
---|---|---|---|
C-11 | 208.4 | 73.8 | +134.6 |
C-9 | 54.7 | 49.2 | +5.5 |
C-12 | 41.9 | 38.3 | +3.6 |
C-13 | 44.2 | 40.1 | +4.1 |
C-3 (glycosylation) | 75.6 | 75.9 | -0.3 |
C-24 (glycosylation) | 74.4 | 74.1 | +0.3 |
The 11-oxidation occurs preferentially during early fruit development when expression of putative oxidizing P450s peaks. This temporal regulation suggests distinct transcriptional controls for oxidation versus glycosylation enzymes, directing metabolic flux toward either bitter 11-oxo derivatives in young fruits or sweet mogrosides in mature fruits [4] [9].
Microbial transformation provides a promising alternative to plant extraction for producing 11-oxomogroside IA1. Several microorganisms exhibit catalytic capabilities for mogroside modifications, particularly Saccharomyces cerevisiae and specialized fungi that express oxidative and glycosylating enzymes capable of modifying mogroside precursors [6] [10].
The biotransformation process typically involves:
Structural studies of SgUGT94-289-3 reveal the molecular basis for its substrate flexibility. The enzyme features a dual-pocket active site accommodating both ends (R1 and R2) of the asymmetric mogroside skeleton. Mutagenesis of key residues (Phe148, Asp382) enlarges the acceptor-binding pocket, increasing conversion efficiency of oxidized substrates by 2.3-fold compared to wild-type enzyme [7].
Table 3: Biotransformation Efficiency of Microbial Systems for 11-Oxomogroside IA1 Production
Biotransformation System | Substrate | Conversion Efficiency (%) | Time (h) | Key Limitation |
---|---|---|---|---|
Recombinant S. cerevisiae (P450 + CPR) | Mogroside IA1 | 35 | 48 | Low expression of P450 |
Aspergillus niger mycelia | Mogroside IIE | 28 | 72 | Non-specific glycoside hydrolysis |
Immobilized SgUGT94-289-3 + A. niger oxidation | Mogroside IIE | 62 | 36 | Enzyme instability |
Engineered SgUGT94-289-3 (F148A/D382V mutant) | 11-Oxomogroside III | 85 | 12 | Substrate cost |
Challenges persist in achieving industrial-scale production, including instability of microsomal P450 systems, competitive glycoside hydrolysis by microbial enzymes, and the high cost of UDP-glucose as a glycosyl donor. Future directions involve creating synthetic microbial consortia where one strain performs oxidation and another glycosylation, minimizing metabolic burden while optimizing each step [7] [10].
Metabolic flux analysis (MFA) provides critical insights into carbon allocation toward 11-oxomogroside IA1 biosynthesis in Siraitia grosvenorii. Unlike steady-state MFA, isotopically non-stationary MFA (INST-MFA) enables dynamic tracking of precursor movement through the complex terpenoid network, particularly valuable for differentiating flux in heterogeneous plant tissues [3] [8].
Key applications and findings include:
Table 4: Metabolic Flux Distribution in *S. grosvenorii Fruit Tissues Under Oxidative Conditions*
Metabolic Pathway | Flux (nmol/gFW/h) | Change vs. Control (%) | Enzymes Impacted |
---|---|---|---|
Squalene synthesis | 12.3 ± 1.5 | +45 | Squalene synthase |
Mogrol oxidation (C11) | 8.7 ± 0.9 | +220 | P450 oxidases |
UDP-glucose synthesis | 85.6 ± 6.2 | +18 | UDP-glucose pyrophosphorylase |
Pentose phosphate pathway (oxidative) | 32.4 ± 2.8 | +113 | Glucose-6-phosphate dehydrogenase |
Glycolysis | 105.3 ± 8.7 | -12 | Phosphofructokinase |
Technical challenges remain in applying INST-MFA specifically to S. grosvenorii:
Advanced solutions include cell-type specific reporter proteins (e.g., GFP fusions under tissue-specific promoters) for isolating metabolic data from distinct cell populations, and multi-isotope labeling (combining 13C-glucose with 2H2O) to improve signal detection in minor pathways. These approaches will enable precise mapping of flux toward 11-oxo mogrosides versus other branches of the cucurbitane biosynthetic network [3] [8].
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